molecular formula C18H21N3O2S B14975539 N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Katalognummer: B14975539
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: MXNSTTUCLRWHJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a thiazole ring, an azepane moiety, and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

N-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE include:

Uniqueness

What sets N-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C18H21N3O2S

Molekulargewicht

343.4 g/mol

IUPAC-Name

N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C18H21N3O2S/c22-16(21-10-6-1-2-7-11-21)12-15-13-24-18(19-15)20-17(23)14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2,(H,19,20,23)

InChI-Schlüssel

MXNSTTUCLRWHJJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.